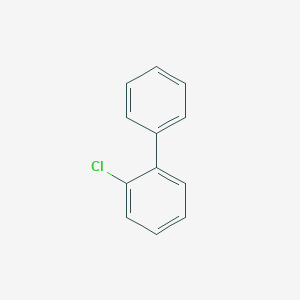
2-Chlorobiphenyl
Cat. No. B015942
Key on ui cas rn:
2051-60-7
M. Wt: 188.65 g/mol
InChI Key: LAXBNTIAOJWAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03941821
Procedure details


When ethyl oxalyl chloride in the above example is replaced with methyl oxalyl chloride, propyl oxalyl chloride, i-propyl oxalyl chloride, t-butyl oxalyl chloride, or benzyl oxalyl chloride then the product obtained is methyl 2'-chloro-4-biphenylylglyoxylate, propyl 2'-chloro-4-biphenylylglyoxylate, i-propyl 2'-chloro-4-biphenylylglyoxoylate, t-butyl 2'-chloro-4-biphenylylglyoxylate, or benzyl 2'-chloro-4-biphenylylglyoxylate.
[Compound]
Name
ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
benzyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
methyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
propyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
i-propyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
t-butyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
benzyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
methyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Name
propyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
t-butyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11](C(=O)C(OC)=O)=[CH:10][CH:9]=1.ClC1C=CC=CC=1C1C=CC(C(=O)C(OCCC)=O)=CC=1.ClC1C=CC=CC=1C1C=CC(C(=O)C(OC(C)(C)C)=O)=CC=1.ClC1C=CC=CC=1C1C=CC(C(=O)C(OCC2C=CC=CC=2)=O)=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Inputs


Step One
[Compound]
|
Name
|
ethyl oxalyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
benzyl 2'-chloro-4-biphenylylglyoxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC1=CC=CC=C1)=O
|
Step Three
[Compound]
|
Name
|
methyl oxalyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
propyl oxalyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
i-propyl oxalyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
t-butyl oxalyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
benzyl oxalyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
methyl 2'-chloro-4-biphenylylglyoxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OC)=O
|
Step Nine
|
Name
|
propyl 2'-chloro-4-biphenylylglyoxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OCCC)=O
|
Step Ten
|
Name
|
t-butyl 2'-chloro-4-biphenylylglyoxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OC(C)(C)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
